

Spectroscopic Analysis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

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This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**, a compound of significant interest in medicinal chemistry. The following sections present the available spectral data in a structured format, outline the experimental context for its synthesis and characterization, and provide a visual representation of the data hierarchy.

^1H and ^{13}C NMR Data

The NMR data presented below is based on the characterization of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** synthesized via the Pfitzinger reaction. The spectra were recorded on a Bruker spectrometer using DMSO- d_6 as the solvent.

Table 1: ^1H NMR Spectral Data of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.8 - 8.4	m	9H, Ar-H
9.95	s	1H, Ar-OH

Table 2: ^{13}C NMR Spectral Data of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Chemical Shift (δ) ppm	Assignment
115.81	Ar-C
118.63	Ar-C
122.98	Ar-C
125.37	Ar-C
127.15	Ar-C
128.69	Ar-C
128.84	Ar-C
129.42	Ar-C
130.11	Ar-C
137.35	Ar-C
148.33	Ar-C
155.74	Ar-C
159.51	Ar-C
167.74	Ar-COOH

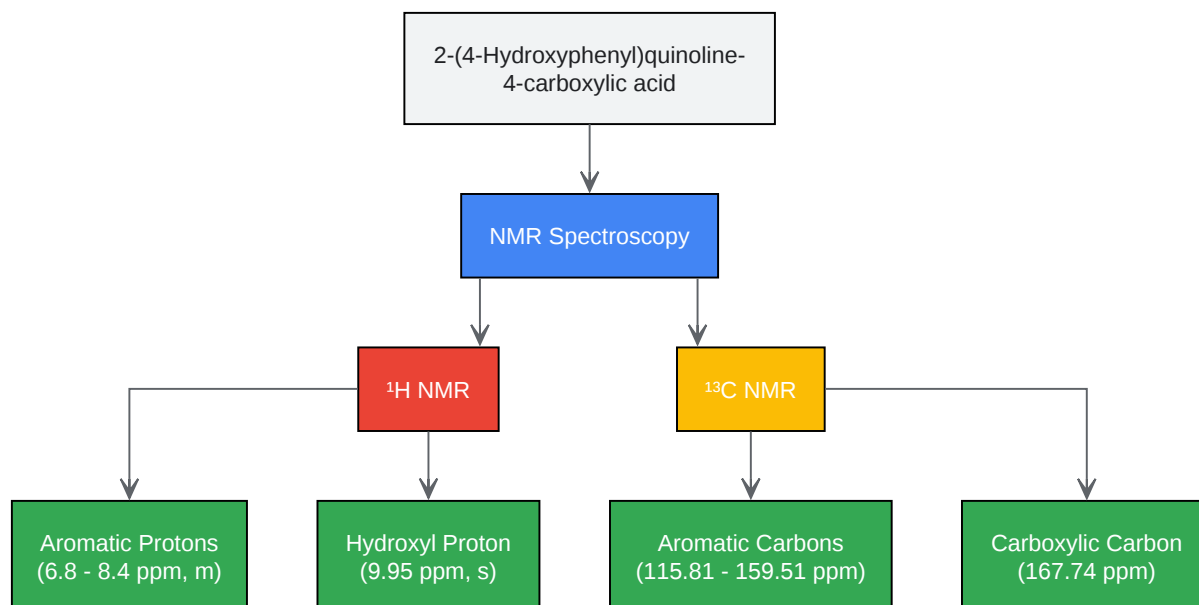
Experimental Protocols

The synthesis of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** was achieved using the Pfitzinger reaction.^[1] This established method involves the condensation of isatin with an α -methylene ketone, in this case, 4-hydroxyacetophenone, in the presence of a base. The resulting product was purified and its chemical structure was confirmed through various spectroscopic techniques, including ^1H NMR and ^{13}C NMR.^[1]

The NMR spectra were acquired on a Bruker spectrometer. The solvent used for the analysis was deuterated dimethyl sulfoxide (DMSO-d_6).^[1]

Data Visualization

The logical relationship of the presented data, from the parent compound to its specific NMR spectral features, is illustrated in the following diagram.



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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1295943#1h-nmr-and-13c-nmr-data-for-2-4-hydroxyphenyl-quinoline-4-carboxylic-acid>]

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